1,3,5-trimethyl-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1H-pyrazole
Description
The exact mass of the compound this compound is 323.14159610 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,3,5-trimethyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-10-5-15-18(6-10)7-13-8-19(9-13)22(20,21)14-11(2)16-17(4)12(14)3/h5-6,13H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIIUMHBTDGCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=C(N(N=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-Trimethyl-4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a trimethyl group and an azetidine moiety linked via a sulfonyl group. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their pharmacological properties. The following table summarizes key biological activities associated with pyrazole compounds, including the target diseases and mechanisms involved.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1,3,5-trimethyl-4-{...} have shown up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations, which is comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
A study conducted by Selvam et al. demonstrated that certain pyrazole derivatives possess strong antibacterial activity against strains such as E. coli and S. aureus. The presence of an aliphatic amide group was found to enhance this activity significantly .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Pyrazoles have been shown to induce apoptosis in cancer cell lines through caspase activation pathways. For example, studies on related pyrazole compounds indicated effective inhibition of growth in A549 lung cancer cells .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in mice, the administration of pyrazole derivatives resulted in a marked reduction in inflammation. The results indicated that the compound could serve as a potent anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines .
Case Study 2: Antimicrobial Efficacy
A series of novel pyrazole derivatives were synthesized and tested against various bacterial strains. Compound 11 from this series exhibited significant antimicrobial activity, outperforming conventional antibiotics in some cases . This highlights the therapeutic potential of pyrazoles in treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
